molecular formula C7H2Br2FNS B12987009 2,5-Dibromo-6-fluorobenzo[d]thiazole

2,5-Dibromo-6-fluorobenzo[d]thiazole

Cat. No.: B12987009
M. Wt: 310.97 g/mol
InChI Key: XGUOXZSAGVCXNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-6-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2,5-dibromobenzo[d]thiazole with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-6-fluorobenzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,5-Dibromo-6-fluorobenzo[d]thiazole and its derivatives have been investigated for their promising biological activities. Notable applications include:

  • Antimicrobial Properties : Compounds with a thiazole moiety have shown significant antimicrobial effects against various pathogens. For instance, derivatives of benzo[d]thiazoles have been reported to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Antiprotozoal Activity : Research indicates that thiazole derivatives can be effective against protozoan infections. Specific studies have highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria, showcasing their potential as antimalarial agents .
  • Anticancer Potential : Thiazole compounds, including this compound, have been evaluated for anticancer activity. They exhibit mechanisms that inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Various derivatives have demonstrated potent antiproliferative effects in vitro against different cancer cell lines .

Case Studies

Several case studies illustrate the efficacy of this compound in treating infectious diseases and cancer:

  • Case Study on Antimicrobial Activity : A study evaluated various thiazole derivatives against four bacterial strains and four fungal strains. The results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial and antifungal activities .
  • Case Study on Antimalarial Activity : In a series of experiments focused on antimalarial compounds, modifications to the N-aryl amide group linked to the thiazole ring were found to increase potency against Plasmodium falciparum. This research suggests a structure-activity relationship that could guide future drug development .

Structural Comparison with Related Compounds

The unique structure of this compound distinguishes it from other thiazole derivatives. Below is a comparative table highlighting some related compounds:

Compound NameStructure FeaturesUnique Properties
2-Bromo-4-fluorobenzo[d]thiazoleBromine and fluorine substitutionsExhibits strong fluorescence
2,4-Dibromobenzo[d]thiazoleTwo bromine substituentsHigher reactivity in nucleophilic substitutions
6-Fluorobenzo[d]thiazoleOnly fluorine substitutionPotentially lower toxicity

The distinct combination of two bromine atoms and one fluorine atom in this compound allows for specific reactivity patterns not observed in other similar compounds. Its electronic properties make it particularly suitable for applications requiring precise electronic characteristics.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-6-fluorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the thiazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C7H2Br2FNS

Molecular Weight

310.97 g/mol

IUPAC Name

2,5-dibromo-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H2Br2FNS/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H

InChI Key

XGUOXZSAGVCXNU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC(=N2)Br

Origin of Product

United States

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